1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methanone
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Description
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methanone, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. TFP is a spirocyclic ketone that contains a trifluoromethylphenyl group, and it has been found to exhibit a range of biological activities.
Scientific Research Applications
Anticancer Activity
The synthesis of 1-thia-azaspiro[4.5]decane derivatives, including our compound of interest, has been explored for its potential anticancer properties . Researchers have studied its effects on cell lines such as HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). Several compounds exhibited moderate to high inhibition activities against these cancer cells. Further investigations into its mechanism of action and potential clinical applications are warranted.
Apoptosis Induction
Apoptosis (programmed cell death) is a critical process in cancer treatment. Our compound may play a role in inducing apoptosis by affecting key markers such as caspase-3, caspase-8, Bax, and Bcl2 . Understanding its impact on apoptotic pathways could lead to novel therapeutic strategies.
Thiazolidine Ring System in Medicinal Chemistry
The thiazolidine ring system, present in our compound, has applications in medicinal and pharmaceutical chemistry. Established drugs like Pioglitazone and Epalrestat contain this ring system, emphasizing its significance . Researchers continue to explore its potential in drug design and development.
Metal-Catalyzed Oxidative Cyclization
The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves a key step: metal-catalyzed oxidative cyclization of the amide . Investigating the reaction conditions and optimizing the process could enhance the yield and purity of derivatives. These compounds may have antitumor activity, warranting further evaluation.
Biocatalytic Transaminase Technology
Recent research has applied flow and biocatalytic transaminase technology to synthesize a 1-oxa-8-azaspiro[4.5]decan-3-amine compound . This approach offers greener and more efficient routes to complex molecules. Understanding the enzymatic transformations involved could inspire innovative drug synthesis methods.
properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2S/c16-15(17,18)12-3-1-2-11(10-12)13(20)19-6-4-14(5-7-19)21-8-9-22-14/h1-3,10H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIWTNQTSXYZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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